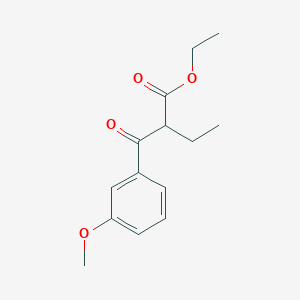![molecular formula C11H24Cl2N2O B1526882 1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride CAS No. 1354957-61-1](/img/structure/B1526882.png)
1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride
Vue d'ensemble
Description
1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride, also known as MCPEA, is an organic compound with a wide range of scientific research applications. It is a derivative of the cyclopentyl morpholine family of compounds and has a molecular weight of 237.77 g/mol. MCPEA is water-soluble and has a melting point of 155-156°C.
Applications De Recherche Scientifique
Synthesis and Chemistry
A novel method for synthesizing pyrindines and tetrahydroquinolines involves a one-pot, four-component process that includes a cyclic N-morpholino alkene as a key intermediate. This process is significant for generating compounds with potential applications in pharmaceutical chemistry and supramolecular coordination chemistry, demonstrating the versatile use of morpholine derivatives in synthesizing complex heterocycles (Yehia, Polborn, & Müller, 2002).
Drug Synthesis
Morpholine derivatives have been utilized in the synthesis of drugs. For example, sulfinamides serve as effective amine protecting groups, facilitating the conversion of amino alcohols into morpholines, as demonstrated in the formal synthesis of the antidepressant drug (S,S)-reboxetine (Fritz et al., 2011).
Antimicrobial Activity
Compounds incorporating morpholine have shown promising antimicrobial activity. Novel pyrimidines and thiazolidinones synthesized from 1-(4-morpholinophenyl) ethanone displayed appreciable antibacterial activity, highlighting the potential of morpholine derivatives in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Anticancer Potential
Morpholine-based Schiff-base complexes have been investigated for their anticancer activities. These compounds demonstrated varying degrees of efficacy against different human tumor cell lines, suggesting the role of morpholine derivatives in designing potential anticancer agents (Rezaeivala et al., 2020).
Material Science
In materials science, morpholine derivatives have been used to synthesize mono- and disubstituted 4-hydroxyacetophenone derivatives. The study demonstrated an efficient microwave-assisted synthetic route, showcasing morpholine's role in the development of new materials (Aljohani et al., 2019).
Propriétés
IUPAC Name |
1-(1-morpholin-4-ylcyclopentyl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c1-10(12)11(4-2-3-5-11)13-6-8-14-9-7-13;;/h10H,2-9,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOVFOUSHAOYQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCCC1)N2CCOCC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride | |
CAS RN |
1354957-61-1 | |
| Record name | 1-[1-(morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine](/img/structure/B1526800.png)
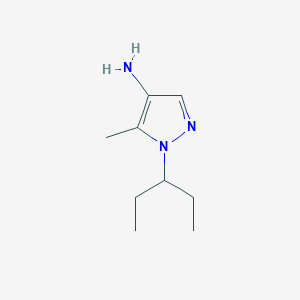
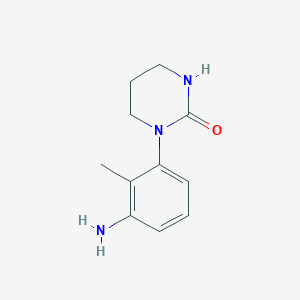


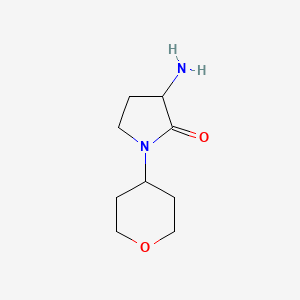
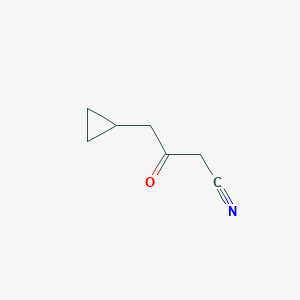

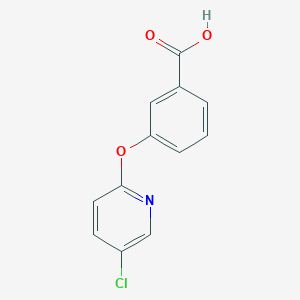
![2-[3-(Pyridin-4-ylmethoxy)phenyl]acetic acid](/img/structure/B1526816.png)
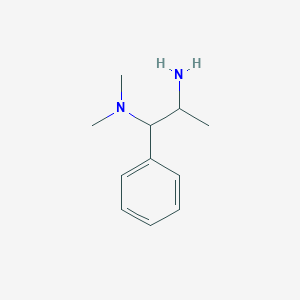

![2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1526819.png)
